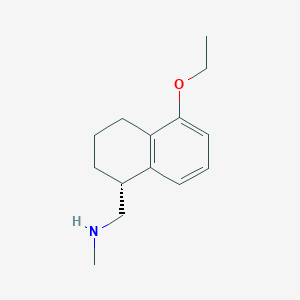

(S)-3-((Benzyloxy)carbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex organic compounds like (S)-3-((Benzyloxy)carbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid often involves multi-step reactions, including condensation, cycloaddition, and esterification processes. For instance, the synthesis of 3,5-Isoxazolidinediones from aliphatic oximes and dicarboxylic acid chlorides demonstrates the complexity and creativity involved in creating such molecules, suggesting a potential pathway for synthesizing related compounds (Izydore et al., 2014).

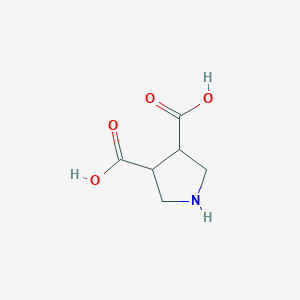

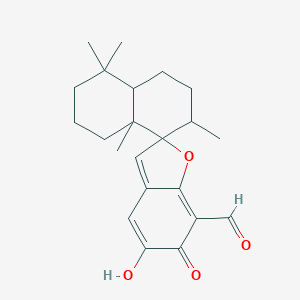

Molecular Structure Analysis

The molecular structure of organic compounds plays a crucial role in determining their chemical reactivity and physical properties. X-ray crystallography is often used to elucidate the precise molecular structure, as seen in studies where crystal structures provide insights into the molecular arrangement and interactions within the crystal lattice (Huifen Qian & Wei Huang, 2005).

Chemical Reactions and Properties

The chemical reactivity of (S)-3-((Benzyloxy)carbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid can be influenced by its functional groups, leading to various chemical transformations. For example, the presence of oxazolidine and carboxylic acid groups may facilitate reactions such as nucleophilic substitutions or esterification (Santa et al., 1996).

Physical Properties Analysis

The physical properties of a compound, including melting point, boiling point, solubility, and crystal structure, are closely tied to its molecular structure. The arrangement of molecules in the crystal lattice, hydrogen bonding, and other intermolecular forces significantly affect these properties, as observed in the detailed structural analysis of various organic compounds (Guerrero et al., 2014).

Chemical Properties Analysis

The chemical properties of (S)-3-((Benzyloxy)carbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid, such as reactivity towards acids, bases, and other organic reagents, are determined by its functional groups and molecular geometry. Studies on related compounds provide insights into how structural features influence chemical behavior and reactivity patterns (Karrouchi et al., 2020).

Wissenschaftliche Forschungsanwendungen

-

Benzyloxycarbonyl Group

- Field : Organic Chemistry

- Application : The benzyloxycarbonyl group is used as a protecting group in organic chemistry . A protecting group is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .

- Method : The specific method of application would depend on the particular reaction being carried out. Generally, the benzyloxycarbonyl group would be added to the molecule prior to the reaction, and then removed afterwards .

- Results : The use of the benzyloxycarbonyl group as a protecting group can help to improve the yield and selectivity of organic reactions .

-

α,β-Unsaturated Carbonyl Compounds

- Field : Organic Chemistry

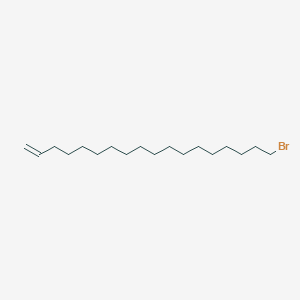

- Application : α,β-Unsaturated carbonyl compounds are key building blocks in organic chemistry . They can be synthesized through carbonylation reactions .

- Method : Carbonylation reactions represent an atom-efficient toolbox to convert a variety of easily available substrates into valuable α,β-unsaturated carbonylated products including aldehydes, ketones, esters, amides, and carboxylic acids .

- Results : The synthesis of α,β-unsaturated carbonyl compounds through carbonylation reactions has received significant attention due to its efficiency and the value of the products .

-

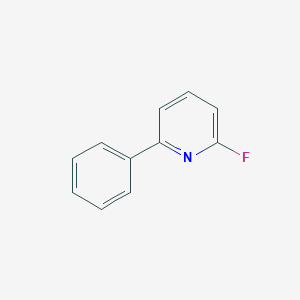

Benzylic Carbocation

- Field : Organic Chemistry

- Application : A benzylic carbocation is a resonance-stabilized carbocation . This means that the positive charge is delocalized over several atoms, which can make the carbocation more stable and less reactive .

- Method : Benzylic carbocations can be formed through various reactions, such as the elimination of a leaving group from a benzyl halide .

- Results : The formation of benzylic carbocations is a key step in many organic reactions, such as Friedel-Crafts alkylation .

-

Carbobenzoxy Group

- Field : Organic Chemistry

- Application : The carbobenzoxy group is used as a protecting group in organic chemistry . A protecting group is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .

- Method : The specific method of application would depend on the particular reaction being carried out. Generally, the carbobenzoxy group would be added to the molecule prior to the reaction, and then removed afterwards .

- Results : The use of the carbobenzoxy group as a protecting group can help to improve the yield and selectivity of organic reactions .

Eigenschaften

IUPAC Name |

(4S)-2,2-dimethyl-3-phenylmethoxycarbonyl-1,3-oxazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO5/c1-14(2)15(11(9-20-14)12(16)17)13(18)19-8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,16,17)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDCQMEKOKHOPOQ-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)C(=O)O)C(=O)OCC2=CC=CC=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N([C@@H](CO1)C(=O)O)C(=O)OCC2=CC=CC=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-((Benzyloxy)carbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B70262.png)

![trans-1,7-Dioxaspiro[5.5]undec-2-EN-5-OL](/img/structure/B70270.png)

![1H-pyrazolo[3,4-b]pyridin-1-ol](/img/structure/B70278.png)

![3,4,6,7-Tetrahydro-1H-cyclopenta[b]pyridine-2,5-dione](/img/structure/B70282.png)